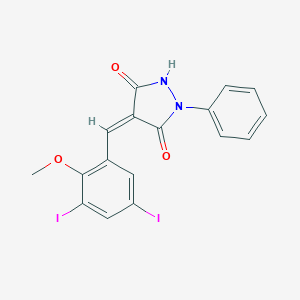![molecular formula C17H16BrN3S B401614 N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine](/img/structure/B401614.png)
N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is a complex organic compound featuring a thiazole ring substituted with a bromo-phenyl group and a dimethyl-benzene diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine typically involves multi-step reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved by reacting a bromo-phenyl derivative with a thioamide under acidic conditions.
Coupling with Dimethyl-benzene Diamine: The thiazole intermediate is then coupled with N,N-dimethyl-benzene-1,4-diamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Phenyl-thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Possible applications in materials science for developing new polymers and electronic materials.
Wirkmechanismus
The mechanism of action of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis . In cancer cells, it may interfere with cell proliferation pathways by binding to specific receptors or enzymes involved in cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(4-Bromophenyl)-thiazol-2-amine: Studied for its antifungal properties.
Uniqueness
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromo-phenyl group and a dimethyl-benzene diamine moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H16BrN3S |
|---|---|
Molekulargewicht |
374.3g/mol |
IUPAC-Name |
1-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H16BrN3S/c1-21(2)15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,20) |
InChI-Schlüssel |
YMUWEPBAHWLPBY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B401532.png)
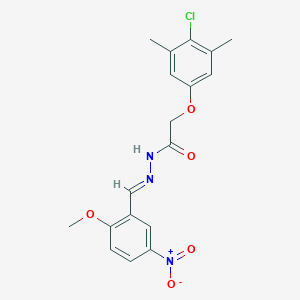
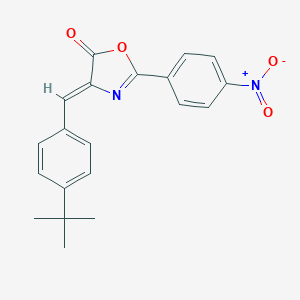
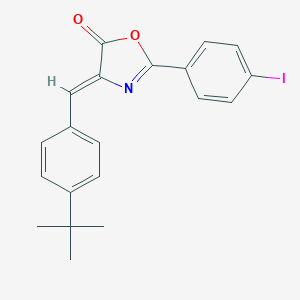
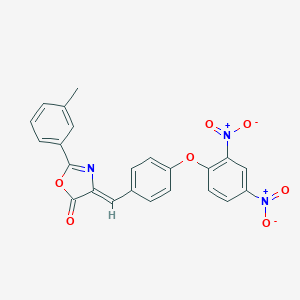
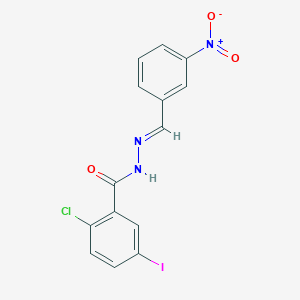
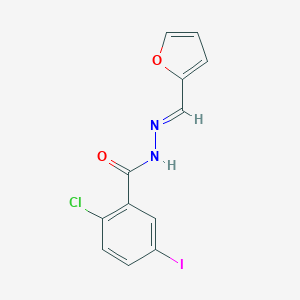
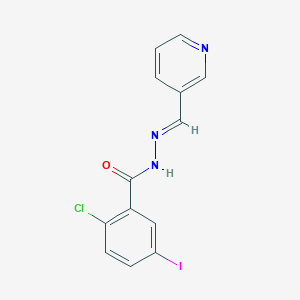
![3-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401547.png)
![Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B401548.png)
![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)
![N-{4-[5-oxo-4-(2-propoxybenzylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B401553.png)
![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)
